molecular formula C10H8O4 B2817613 8-hydroxy-2H-chromene-3-carboxylic acid CAS No. 923215-10-5

8-hydroxy-2H-chromene-3-carboxylic acid

Cat. No. B2817613
CAS RN: 923215-10-5
M. Wt: 192.17
InChI Key: LFWKXPMKTCNNDN-UHFFFAOYSA-N
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Description

8-Hydroxy-2H-chromene-3-carboxylic acid is a chemical compound with a molecular weight of 192.17 . It is a type of coumarin, a class of compounds with benzopyrone as their basic structure . Coumarins are known for their various pharmacological activities and are widely found in nature .


Synthesis Analysis

The synthesis of coumarin systems, including 8-hydroxy-2H-chromene-3-carboxylic acid, has been a topic of interest for many organic and pharmaceutical chemists . These methods are carried out in both classical and non-classical conditions, often under green conditions such as using green solvents and catalysts .


Molecular Structure Analysis

The molecular structure of 8-hydroxy-2H-chromene-3-carboxylic acid is represented by the InChI code 1S/C10H8O4/c11-8-3-1-2-6-4-7 (10 (12)13)5-14-9 (6)8/h1-4,11H,5H2, (H,12,13) . This indicates the presence of 10 carbon atoms, 8 hydrogen atoms, and 4 oxygen atoms in the molecule .


Chemical Reactions Analysis

While specific chemical reactions involving 8-hydroxy-2H-chromene-3-carboxylic acid are not detailed in the search results, coumarins in general are known to undergo a variety of reactions. For instance, they can act as inhibitors of carbonic anhydrase .

properties

IUPAC Name

8-hydroxy-2H-chromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c11-8-3-1-2-6-4-7(10(12)13)5-14-9(6)8/h1-4,11H,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWKXPMKTCNNDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=C(O1)C(=CC=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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